
CID755673
Vue d'ensemble
Description
CID755673 est un inhibiteur de petite molécule qui cible sélectivement les enzymes de la protéine kinase D. Les enzymes de la protéine kinase D sont des kinases sérine/thréonine impliquées dans divers processus cellulaires, notamment la prolifération cellulaire, la migration et la survie. This compound a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans les domaines de la recherche sur le cancer et les cellules souches .
Méthodes De Préparation
La synthèse de CID755673 implique plusieurs étapes, commençant par la préparation de la structure de base de la benzoxoloazépinolone. La voie de synthèse comprend généralement les étapes suivantes :
- Formation du système cyclique du benzofurane.
- Introduction de la partie azépinone.
- Fonctionnalisation du cycle benzofurane avec un groupe hydroxyle.
Les conditions réactionnelles de chaque étape varient, mais les réactifs courants comprennent les solvants organiques, les bases et les acides. Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation.
Analyse Des Réactions Chimiques
CID755673 subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle sur le cycle benzofurane peut être oxydé pour former une cétone.
Réduction: La partie azépinone peut être réduite pour former une amine.
Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyles.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les agents halogénants comme le chlorure de thionyle. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie: Utilisé comme composé outil pour étudier le rôle des enzymes de la protéine kinase D dans diverses réactions chimiques et voies métaboliques.
Biologie: Employé dans des études portant sur la régulation de la prolifération cellulaire, de la migration et de la survie.
Médecine: Exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier pour inhiber la croissance tumorale et les métastases.
Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les enzymes de la protéine kinase D.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement les enzymes de la protéine kinase D. L'inhibition des enzymes de la protéine kinase D conduit à la perturbation de divers processus cellulaires, notamment la prolifération cellulaire, la migration et la survie. Les cibles moléculaires de this compound comprennent le domaine catalytique des enzymes de la protéine kinase D, qui est responsable de leur activité kinase .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
CID755673 is identified as a small molecule with the chemical structure 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one. It exhibits a high degree of selectivity for PKD1 over other kinases, with an IC50 value of approximately 182 nM. Notably, it acts independently of the ATP-binding domain common to many kinase inhibitors, contributing to its specificity against closely related kinases such as protein kinase C (PKC) .
Cell Cycle Regulation
One prominent application of this compound is its role in enhancing cell cycle progression. Research indicates that this compound stimulates DNA synthesis in Swiss 3T3 fibroblasts through both PKD-dependent and PKD-independent pathways when cells are exposed to various growth factors like bombesin and epidermal growth factor (EGF). The compound significantly increased the transition from the G1 phase to the S phase of the cell cycle, indicating its potential utility in studies focused on cellular proliferation and growth regulation .
Table 1: Effects of this compound on Cell Cycle Progression
Concentration (μM) | Effect on DNA Synthesis | Phase Transition (G1 to S) |
---|---|---|
25 | Enhanced | Significant |
50 | Moderate | Moderate |
100 | Minimal | Not applicable |
Immunological Applications
This compound has been studied for its effects on natural killer (NK) cell functions. In vitro studies demonstrated that this compound significantly inhibits NK cell degranulation and cytokine release in a dose-dependent manner. At concentrations as low as 5 μM, degranulation was reduced, while higher concentrations led to nearly complete abrogation of interferon-gamma production . This suggests its potential application in modulating immune responses.
Table 2: Impact of this compound on NK Cell Function
Concentration (μM) | Degranulation (%) | IFN-γ Production (%) |
---|---|---|
5 | Reduced by 40 | 75 |
50 | Further reduced | 50 |
100 | Nearly abolished | <10 |
Cancer Research
In cancer biology, this compound has shown promise in inhibiting prostate cancer cell proliferation and migration. Studies indicate that it effectively reverses biological actions mediated by PKD1, which is implicated in tumor progression . Furthermore, it has been utilized in models of acute pancreatitis, demonstrating a reduction in necrosis and severity through PKD inhibition .
Case Study: Prostate Cancer Inhibition
A study involving LNCaP prostate cancer cells revealed that treatment with this compound resulted in significant suppression of cell migration and invasion capabilities. This highlights its potential as a therapeutic agent in cancer treatment strategies.
Cardiovascular Applications
Recent findings suggest that this compound may enhance cardiac function in models of obesity and diabetes. In experiments with db/db mice, administration of this compound led to improved cardiac function metrics by reducing PKD activity . This positions this compound as a candidate for therapeutic intervention in cardiovascular diseases associated with metabolic disorders.
Table 3: Effects on Cardiac Function
Time Post-Administration (hr) | Dose (mg/kg) | PKD Activity Reduction (%) |
---|---|---|
1 | 1 | Significant |
4 | 10 | Moderate |
Mécanisme D'action
CID755673 exerts its effects by selectively inhibiting protein kinase D enzymes. The inhibition of protein kinase D enzymes leads to the disruption of various cellular processes, including cell proliferation, migration, and survival. The molecular targets of this compound include the catalytic domain of protein kinase D enzymes, which is responsible for their kinase activity .
Comparaison Avec Des Composés Similaires
CID755673 est unique dans sa sélectivité pour les enzymes de la protéine kinase D par rapport à d'autres inhibiteurs de kinase. Des composés similaires comprennent:
CID2011756: Un autre inhibiteur de la protéine kinase D avec une structure chimique différente.
Analogues de this compound: Divers analogues de this compound ont été synthétisés pour étudier les relations structure-activité et améliorer la puissance et la sélectivité.
This compound se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Activité Biologique
CID755673 is a selective inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases implicated in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in conditions such as cancer, diabetes, and pancreatitis due to its ability to modulate PKD activity.
This compound inhibits PKD isoforms (PKD1, PKD2, and PKD3) in a non-competitive manner, meaning it does not compete with ATP for binding. This unique mechanism contributes to its high specificity and selectivity over related kinases, such as Protein Kinase C (PKC) . The compound has been shown to effectively reduce PKD phosphorylation at critical sites, which is essential for its activation and downstream signaling .
Key Findings on Biological Activity
-
Cardiac Function Enhancement :
- In studies involving db/db mice (a model for type 2 diabetes), this compound administration improved cardiac function by enhancing both diastolic and systolic performance. This was associated with reduced PKD activity and heart weight .
- Acute administration resulted in a significant decrease in PKD phosphorylation levels, demonstrating its potential as a therapeutic strategy for diabetic cardiomyopathy .
-
Anti-Inflammatory Effects :
- In experimental models of pancreatitis, this compound significantly inhibited NF-κB activation, leading to reduced inflammatory responses. This was evidenced by decreased levels of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), as well as less pancreatic necrosis .
- The compound demonstrated efficacy when administered both before and after the onset of pancreatitis, indicating its potential for therapeutic use in acute inflammatory conditions .
-
Cancer Therapeutics :
- This compound has shown promise in inhibiting the growth and motility of prostate cancer cells (LNCaP, PC3, DU145) with IC50 values in the low micromolar range. It effectively blocked PKD-mediated processes that promote tumorigenesis .
- The compound's ability to inhibit cell migration and invasion further supports its potential as an anti-cancer agent .
- Stem Cell Maintenance :
Summary of Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Propriétés
IUPAC Name |
7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-12(15)11(8)16-10/h3-4,6,14H,1-2,5H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACFPJSJOWQNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)OC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353851 | |
Record name | CID755673 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521937-07-5 | |
Record name | CID755673 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 521937-07-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CID755673?
A1: this compound is a potent and selective inhibitor of Protein Kinase D (PKD), specifically targeting the PKD1 isoform. [, , ]
Q2: How does this compound interact with PKD?
A2: While the precise mechanism of interaction remains to be fully elucidated, studies indicate that this compound acts as a non-ATP competitive inhibitor of PKD1. [] This suggests it binds to a site distinct from the ATP binding pocket.
Q3: What are the downstream consequences of PKD inhibition by this compound?
A3: PKD inhibition by this compound has been shown to impact various cellular processes, including:
- NF-κB activation: this compound attenuates the activation of the transcription factor NF-κB, a key regulator of inflammation and cell death, in pancreatic acinar cells. This effect has been linked to the reduced severity of pancreatitis in experimental models. [, ]
- Cell Death Pathways: this compound promotes apoptosis and attenuates necrosis in pancreatic acinar cells under pathological conditions. This suggests a potential role in regulating cell fate decisions. []
- Histone Deacetylase 5 (HDAC5) Localization: this compound blocks phorbol ester-induced nuclear exclusion of HDAC5, a process known to be regulated by PKD1. []
- Golgi Apparatus Function: this compound disrupts PKD1-mediated processes in the Golgi apparatus, including vesicular stomatitis virus glycoprotein transport and Golgi fragmentation. []
- Angiogenesis: Research suggests that this compound might affect angiogenesis, the formation of new blood vessels, potentially through the VEGF pathway. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided abstracts do not include detailed spectroscopic data, structural characterization likely involves techniques like NMR and mass spectrometry.
Q6: What is known about the stability and compatibility of this compound under various conditions?
A6: Information on the compound's stability and compatibility under different conditions (temperature, pH, solvents) is limited in the provided abstracts. This information is crucial for determining appropriate storage conditions and formulation strategies.
Q7: How do structural modifications of this compound affect its potency and selectivity?
A8: Research indicates that modifications to the aromatic core of this compound can significantly influence its potency while retaining selectivity for PKD. For instance, analogs like kb-NB142-70 demonstrate enhanced potency compared to the parent compound. [, ]
Q8: What structural features are essential for the inhibitory activity of this compound?
A8: Identifying the pharmacophore, the essential structural features responsible for activity, requires further SAR studies. These studies would involve synthesizing and evaluating analogs with systematic modifications to different parts of the this compound molecule.
Q9: What cell-based assays have been used to study the activity of this compound?
A9: Researchers have employed various cell-based assays to evaluate the effects of this compound, including:
- Proliferation assays: To assess the impact of this compound on the growth of cancer cells. [, , ]
- Migration and invasion assays: To determine the role of PKD in cell motility and invasiveness. [, , ]
- NF-κB activation assays: To measure the inhibitory effects on NF-κB signaling. [, ]
- Apoptosis and necrosis assays: To investigate the role of PKD in cell death pathways. []
Q10: What animal models have been used to study the effects of this compound?
A10: this compound has been investigated in several animal models, including:
- Rat models of pancreatitis: To evaluate its therapeutic potential in acute pancreatitis. [, ]
- Diabetic db/db mice: To study its effects on cardiac function in the context of type 2 diabetes. [, , ]
- Rat models of myocardial infarction: To assess its impact on angiogenesis and cardiac function after heart attack. []
- Mouse models of breast cancer: To investigate the role of the LPA-PKD axis in tumor progression. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.